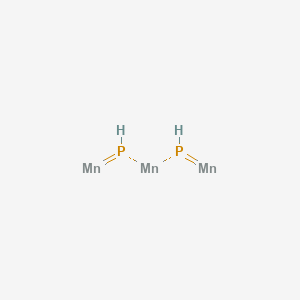

Manganese;phosphanylidenemanganese

Description

Evolution of Transition Metal Phosphinidene (B88843)/Phosphanylidene Chemistry

The development of transition metal phosphinidene chemistry has been a journey from transient, highly reactive species to isolable, well-characterized complexes. Phosphinidenes (RP), the phosphorus analogues of carbenes, are typically unstable in their free state. nih.gov However, coordination to a transition metal fragment can stabilize this electron-deficient phosphorus species, leading to the formation of phosphinidene complexes (LnM=PR). Early work in this area often involved the generation of these species as transient intermediates, which were then trapped with various substrates. acs.org A significant breakthrough was the development of methods to synthesize stable, isolable phosphinidene complexes, which allowed for detailed structural and reactivity studies. These complexes have since been shown to participate in a variety of chemical transformations, including cycloadditions, insertion reactions, and phosphinidene-transfer reactions. nih.gov

Significance of Manganese in Organometallic and Coordination Chemistry

Manganese is a versatile transition metal that can adopt a wide range of oxidation states and coordination geometries in its complexes. scribd.comlivescience.com Its abundance and low cost make it an attractive alternative to more precious metals in catalysis and materials science. In organometallic chemistry, manganese carbonyls and cyclopentadienyl (B1206354) complexes have a rich history and continue to be important starting materials for the synthesis of new compounds. researchgate.net The ability of manganese to form stable bonds with a variety of ligands, including those with phosphorus donor atoms, underpins its role in the development of novel coordination compounds with interesting electronic and magnetic properties. scispace.comrsc.orgrsc.org

Contextualization of Manganese;phosphanylidenemanganese within Contemporary Chemical Research

The term "this compound" suggests a chemical entity containing at least one manganese-phosphorus double bond. While this specific nomenclature is not standard, it points towards the burgeoning interest in manganese complexes featuring phosphanylidene ligands (R-P=Mn). A prime example of such a system is the N-heterocyclic carbene (NHC)-stabilized phosphinidene manganese complex, [(NHC)PMn(CO)4]. nih.gov The synthesis and characterization of such compounds are at the forefront of contemporary research, as they offer the potential for novel reactivity stemming from the polar Mn=P double bond. These systems are being explored for their potential in small molecule activation, catalysis, and the synthesis of novel organophosphorus compounds.

Overview of Research Challenges and Opportunities in Manganese-Phosphanylidene Systems

The synthesis and stabilization of manganese-phosphanylidene complexes present several challenges. The high reactivity of the Mn=P bond makes these compounds susceptible to decomposition or rearrangement pathways. Controlling the electronic and steric properties of the ligands is crucial to isolate and handle these complexes. For instance, the use of bulky N-heterocyclic carbene ligands has been shown to be effective in stabilizing the phosphinidene moiety. nih.gov

Despite these challenges, the opportunities presented by these systems are significant. The reactivity of the Mn=P double bond can be harnessed for phosphinidene-transfer reactions, allowing for the synthesis of new phosphorus-containing heterocycles. nih.gov Furthermore, the potential for these complexes to act as catalysts in various organic transformations is an area of active investigation. The unique electronic structure of the manganese-phosphanylidene linkage could also lead to materials with interesting photophysical or magnetic properties.

Scope and Objectives of Research on this compound

Current research in the area of manganese-phosphanylidene systems is focused on several key objectives:

Synthesis of Novel Complexes: A primary goal is the synthesis and structural characterization of new manganese-phosphanylidene complexes with diverse ligand environments. This includes exploring different substituents on the phosphorus atom and varying the ancillary ligands on the manganese center to tune the reactivity and stability of the Mn=P bond.

Understanding Reactivity: A detailed investigation of the reactivity of these complexes is crucial. This involves studying their reactions with various electrophiles and nucleophiles, as well as their ability to participate in cycloaddition and insertion reactions. For example, the reaction of [(NHC)PMn(CO)4] with elemental chalcogens leads to the formation of three-membered MnPE rings (E = S, Se, Te). nih.gov

Catalytic Applications: A major long-term objective is to develop catalytic applications for manganese-phosphanylidene complexes. Given the success of other transition metal phosphinidene complexes in catalysis, there is significant potential for manganese-based systems to mediate a range of organic transformations.

Computational Studies: Theoretical calculations play a vital role in understanding the electronic structure, bonding, and reaction mechanisms of these novel compounds. Density Functional Theory (DFT) calculations have been instrumental in elucidating the nature of the Mn=P bond and rationalizing the observed reactivity. nih.gov

Detailed Research Findings

A significant advancement in this field is the synthesis and characterization of an N-heterocyclic carbene-phosphinidene manganese complex. The reaction of (IDipp)PSiMe3 (IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) with manganese pentacarbonyl bromide, [Mn(CO)5Br], yields the complex [(IDipp)PMn(CO)4]. nih.gov

Table 1: Selected Bond Lengths and NMR Data for [(IDipp)PMn(CO)4] nih.gov

| Parameter | Value |

| Mn-P Bond Length (Å) | 2.220(1) |

| P-CNHC Bond Length (Å) | 1.830(3) |

| 31P NMR Chemical Shift (ppm) | 627.5 |

The short Mn-P bond distance is indicative of a significant double bond character. The highly deshielded 31P NMR chemical shift is also characteristic of a low-coordinate phosphorus atom involved in a multiple bond.

The reactivity of this complex is noteworthy. It undergoes phosphinidene-transfer reactions with phosphines, leading to the formation of diphosphanes. Furthermore, reaction with elemental chalcogens results in the formation of novel three-membered metallacycles, demonstrating the accessibility of the Mn=P bond for further transformations. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

manganese;phosphanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Manganese;phosphanylidenemanganese Complexes

Precursor Synthesis and Selection for Phosphanylidene Ligand Formation

The successful synthesis of manganese-phosphanylidene complexes hinges on the appropriate choice of both the manganese precursor and the source of the phosphinidene (B88843) fragment.

Manganese Precursors: Commonly employed manganese precursors are typically low-valent manganese complexes that are amenable to oxidative addition or substitution reactions. Manganese(I) carbonyl halides, particularly manganese pentacarbonyl bromide (Mn(CO)₅Br), are frequently used starting materials. nih.govresearchgate.netacs.org These precursors are advantageous because the carbonyl (CO) and halide ligands can be readily displaced. For related manganese-phosphine complexes, manganese(II) halides like MnCl₂ and MnBr₂ are also common starting points, often used in reactions with alkali metal salts of phosphorus-containing ligands. scispace.comrsc.orgresearchgate.net

Phosphinidene Precursors: The generation and transfer of the unstable phosphinidene ligand (:PR) requires the use of stabilized precursors. A highly effective strategy involves the use of N-heterocyclic carbene (NHC)-phosphinidene adducts. nih.govresearchgate.net For example, the silylated adduct (IDipp)PSiMe₃, where IDipp is 1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene, serves as a transferable source of the (IDipp)P phosphinidene. nih.govresearchgate.net The NHC stabilizes the phosphorus atom, and the trimethylsilyl (B98337) group acts as a good leaving group upon reaction with a metal center. Another general approach for forming metal-phosphorus bonds involves the reaction of metal halides with alkali metal phosphanides (e.g., lithium or potassium salts of phosphines), which can be a pathway to phosphido complexes, related precursors to phosphinidenes. scispace.comrsc.orgcsic.es

Direct Synthesis Approaches to Manganese;phosphanylidenemanganese

Direct synthesis involves the reaction of a manganese precursor with a phosphinidene source to form the Mn=P bond in a single key step.

A robust method for synthesizing manganese-phosphanylidene complexes is the reaction of a manganese carbonyl halide with a stabilized phosphinidene adduct. nih.govresearchgate.net A notable example is the reaction of manganese pentacarbonyl bromide with the N-heterocyclic carbene-phosphinidene adduct, (IDipp)PSiMe₃. nih.govresearchgate.net This reaction proceeds with the elimination of trimethylsilyl bromide (Me₃SiBr) and one CO ligand to afford a stable, terminal phosphinidene complex, [(IDipp)PMn(CO)₄]. nih.govresearchgate.net X-ray crystallographic analysis of the resulting complex reveals a trigonal-bipyramidal geometry and a characteristically short Mn–P bond distance, which is indicative of significant double bond character between the manganese and phosphorus atoms. nih.govresearchgate.net

| Manganese Precursor | Phosphinidene Adduct | Product | Key Findings |

| Mn(CO)₅Br | (IDipp)PSiMe₃ | [(IDipp)PMn(CO)₄] | Formation of a terminal Mn=P bond; short Mn-P distance confirmed by X-ray analysis. nih.govresearchgate.net |

Metal-mediated phosphanylidene generation is a synthetic strategy where the phosphinidene ligand is generated in situ from a phosphorus source, with the metal complex playing an active role in the transformation. This can occur through various mechanisms, such as the dehydrohalogenation of primary phosphines or the reduction of dichlorophosphines in the presence of the metal center. While this approach is established for other transition metals, specific, well-documented examples for the direct synthesis of terminal manganese-phosphanylidene complexes via this route are less common in the literature.

Ligand Substitution and Ancillary Ligand Variation Strategies

Once the manganese-phosphanylidene core has been formed, its properties can be tuned by modifying the other ligands attached to the manganese center. Ligand substitution reactions are a primary tool for this purpose. For instance, the tetracarbonyl complex [(IDipp)PMn(CO)₄] can undergo substitution of one of the CO ligands. nih.govresearchgate.net

These substitution reactions can be carried out with a variety of incoming ligands, including:

Phosphines

N-Heterocyclic Carbenes (NHCs)

Isocyanides

This yields a range of derivative complexes with the general formula [(IDipp)PMnL(CO)₃], where L is the new ancillary ligand. nih.govresearchgate.net Kinetic studies, supported by DFT calculations, suggest that these CO substitution reactions proceed via an associative mechanism, where the incoming ligand binds to the metal center before the original ligand departs. nih.govresearchgate.net This contrasts with the often-observed dissociative mechanism in other organometallic systems. libretexts.org The choice of ancillary ligand can significantly influence the electronic structure and reactivity of the Mn=P bond. nih.gov

Isolation and Purification Techniques for this compound Products

The isolation and purification of manganese-phosphanylidene complexes, which are often sensitive to air and moisture, require standard organometallic laboratory techniques. scispace.comrsc.org After the initial reaction, solid byproducts, such as salts formed during the reaction, are typically removed by filtration. scispace.comrsc.org A common practice involves filtering the reaction mixture through an inert filter aid like Celite. scispace.comrsc.org

The primary method for obtaining the final product in a pure, crystalline form is recrystallization. This involves dissolving the crude product in a minimal amount of a suitable solvent and allowing slow evaporation or cooling to induce crystallization. The choice of solvent is critical; solvent systems such as hexane/THF or toluene (B28343) have been used successfully for related manganese-phosphine compounds. researchgate.netscispace.comrsc.org The ultimate confirmation of a successful synthesis and purification is often achieved by obtaining single crystals suitable for X-ray diffraction analysis, which provides definitive structural characterization. nih.govresearchgate.net

Challenges and Innovations in High-Yield Synthesis of Manganese-Phosphanylidene Complexes

A significant challenge in the synthesis of manganese-phosphanylidene complexes is the inherent reactivity and potential instability of the target compounds and their precursors. Many organomanganese-phosphine complexes are sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the synthesis and handling procedures. scispace.comrsc.org

The major innovation that has enabled the successful synthesis of these complexes is the development and use of stable phosphinidene-transfer reagents. nih.govresearchgate.net The use of NHC-stabilized phosphinidene adducts, such as (IDipp)PSiMe₃, represents a key breakthrough. nih.govresearchgate.net These adducts effectively "tame" the highly reactive phosphinidene unit, allowing for its controlled transfer to a metal center under relatively mild conditions. This approach circumvents the need to generate free, unstable phosphinidenes, which often leads to low yields and decomposition. While achieving high yields remains a constant objective in synthetic chemistry, the use of these advanced precursors has made the synthesis of manganese-phosphanylidene complexes more reliable and has opened the door to exploring their reactivity. nih.govresearchgate.net For comparison, high yields (80-87%) have been reported for some related dimeric manganese(II) phosphine (B1218219) complexes, setting a benchmark for synthetic efficiency in this class of compounds. scispace.comrsc.org

Structural Elucidation and Advanced Characterization of Manganese;phosphanylidenemanganese

Crystallographic Analysis of Manganese Monophosphide (MnP)

The precise arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. Crystallographic analysis, particularly through X-ray diffraction techniques, provides a detailed three-dimensional map of the electron density, from which the positions of atoms, bond lengths, and bond angles can be determined.

Single-Crystal X-ray Diffraction: Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous determination of a compound's crystal structure. For Manganese Monophosphide (MnP), this method has been instrumental in elucidating its precise atomic arrangement.

Bulk single crystals of MnP can be grown from a melt at high pressure (1 GPa) and high temperature (1200 °C) using a cubic-anvil technique. arxiv.org These crystals exhibit a plate-like morphology and are black in color. arxiv.org X-ray diffraction analysis of these single crystals confirms that MnP crystallizes in an orthorhombic system. arxiv.org The space group is determined to be Pnma (No. 62), with four formula units (Z = 4) per unit cell. arxiv.org

The lattice parameters, which define the dimensions of the unit cell, have been accurately measured. While values can vary slightly depending on the specific experimental conditions and any potential non-stoichiometry, representative values are provided in the table below. The structure of MnP is stable at ambient pressure, though its compressibility varies along different crystallographic axes under high pressure. nih.gov

Interactive Table: Crystallographic Data for Manganese Monophosphide (MnP)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | arxiv.org |

| Space Group | Pnma (No. 62) | arxiv.org |

| a (Å) | 5.2510(4) | arxiv.org |

| b (Å) | 3.1670(3) | arxiv.org |

| c (Å) | 5.90098(4) | arxiv.org |

| α (°) | 90 | materialsproject.org |

| β (°) | 90 | materialsproject.org |

| γ (°) | 90 | materialsproject.org |

| Unit Cell Volume (ų) | 98.279(14) | arxiv.org |

| Z | 4 | arxiv.org |

Analysis of Solid-State Packing and Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice. nih.govmdpi.comrsc.orgchimia.chresearchgate.net While MnP is an inorganic solid with a continuous lattice rather than discrete molecules, the principles of analyzing close contacts and packing efficiency are still relevant. The specific arrangement of Mn and P atoms in the Pnma space group leads to a stable, densely packed structure. Under the application of external pressure, the compressibility of the b-axis is significantly larger than that of the a- and c-axes, indicating anisotropic interactions within the crystal lattice. nih.gov This anisotropic compression can influence the electronic and magnetic properties of MnP. nih.gov

Spectroscopic Characterization of Manganese Monophosphide (MnP)

Spectroscopic techniques provide valuable insights into the electronic structure, vibrational modes, and local atomic environments within a material. A combination of different spectroscopic methods is often employed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR, ⁵⁵Mn NMR)

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For manganese phosphides, ³¹P NMR is particularly informative due to the 100% natural abundance and spin-1/2 nucleus of phosphorus, which generally results in sharp signals and straightforward spectral interpretation. oxinst.commdpi.com

Zero-field ³¹P NMR measurements have been performed on MnP in its ferromagnetic and helimagnetic states. arxiv.org These studies provide insights into the magnetic ordering and the local magnetic fields experienced by the phosphorus nuclei. arxiv.org The chemical shifts and splitting patterns in ³¹P NMR spectra are highly sensitive to the electronic and magnetic environment of the phosphorus atoms. oxinst.comuni-muenchen.de In diamagnetic manganese-phosphine complexes, the ³¹P chemical shift provides information about the coordination of the phosphine (B1218219) ligand to the manganese center. For paramagnetic manganese compounds, the hyperfine interaction between the unpaired electrons of the Mn ion and the ³¹P nucleus can lead to large chemical shifts and line broadening.

While ¹H and ¹³C NMR are not directly applicable to the binary inorganic compound MnP, they are essential for characterizing organometallic manganese-phosphine complexes that contain organic ligands. ⁵⁵Mn NMR is generally challenging due to the quadrupolar nature of the ⁵⁵Mn nucleus, which often results in very broad signals.

Interactive Table: NMR Nuclei Relevant to Manganese-Phosphorus Compounds

| Nucleus | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (rad T⁻¹ s⁻¹) | Utility |

| ³¹P | 100 | 1/2 | 10.841 x 10⁷ | Excellent for probing phosphorus environments in phosphides and phosphine complexes. oxinst.commdpi.com |

| ¹H | 99.98 | 1/2 | 26.752 x 10⁷ | Characterization of organic ligands in organometallic manganese-phosphine complexes. |

| ¹³C | 1.1 | 1/2 | 6.728 x 10⁷ | Characterization of the carbon backbone of organic ligands in organometallic complexes. |

| ⁵⁵Mn | 100 | 5/2 | 6.655 x 10⁷ | Challenging due to quadrupolar broadening, but can provide direct information on the manganese environment. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a material. youtube.com These vibrations are specific to the arrangement of atoms and the nature of the chemical bonds, providing a "fingerprint" of the compound.

For a crystalline solid like MnP with a defined crystal structure, the vibrational modes can be described in terms of lattice vibrations or phonons. In IR spectroscopy, a vibration must result in a change in the dipole moment of the molecule or crystal to be active. In Raman spectroscopy, a change in the polarizability of the molecule or crystal is required for a vibration to be active. youtube.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a material, providing information about its electronic structure. In manganese compounds, the observed UV-Vis absorption bands can arise from several types of electronic transitions, including d-d transitions on the manganese centers and charge-transfer transitions.

For MnP, which is a metallic conductor, one would expect a broad absorption across the UV-Vis-NIR region characteristic of materials with a high density of electronic states near the Fermi level. In contrast, manganese(II) compounds often exhibit weak, spin-forbidden d-d transitions in the visible region, while manganese(III) complexes can show more intense, spin-allowed d-d transitions. nih.govnih.gov

In manganese-porphyrin complexes, intense absorption bands are observed in the UV-Vis region, including the characteristic Soret band (around 400-500 nm) and Q bands, which arise from π-π* transitions within the porphyrin ring. nih.govresearchgate.net The position and intensity of these bands can be sensitive to the oxidation state of the manganese and the nature of the axial ligands. nih.gov For manganese oxides, distinct absorption peaks in the UV-Vis spectrum can confirm the formation of nanoparticles and provide information about their electronic properties. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as manganese complexes with oxidation states other than Mn(0) (d⁷) or Mn(VII) (d⁰). For a hypothetical manganese;phosphanylidenemanganese complex, the manganese center is likely to be in a paramagnetic state, making it EPR active.

The EPR spectrum of a high-spin Mn(II) (d⁵) complex, for instance, typically exhibits a characteristic six-line pattern at g ≈ 2.0. nih.gov This hyperfine splitting arises from the interaction of the unpaired electron spin with the ⁵⁵Mn nucleus, which has a nuclear spin of I = 5/2. The precise g-value and the hyperfine coupling constant (A) are sensitive to the coordination environment of the manganese ion. In the context of a manganese-phosphorus bond, the presence of the phosphorus atom (³¹P, I = 1/2) would be expected to introduce further superhyperfine coupling, potentially splitting each of the six manganese lines into doublets.

In dinuclear manganese(II) complexes, the EPR spectra can be more complex, sometimes showing an 11-line hyperfine pattern, which is indicative of the exchange coupling between the two metal centers. cmu.edu The magnitude of this coupling can be determined from the temperature dependence of the EPR signal intensities. For a this compound species, the nature of the EPR spectrum would be highly dependent on the oxidation state of the manganese, its spin state, and the nuclearity of the complex.

Table 1: Representative EPR Parameters for Manganese Complexes

| Compound/System | g-value | Hyperfine Coupling (A) | Comments |

| Mn(II)-MntC | ≈ 2.001 | ⁶⁵Mn hyperfine couplings observed | Features a six-line pattern from the ms (B15284909) = ±1/2 transitions. nih.gov |

| Dinuclear Mn(II) Complexes | - | 11-line pattern can be observed | Indicates exchange coupling between Mn centers. cmu.edu |

| Manganese(I) Molecular Squares | g = 2.006 and 4.16 | Broad transitions | Corresponds to an interacting spin system. epa.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its fragmentation pathways. For a novel or unstable species like a putative this compound, electrospray ionization mass spectrometry (ESI-MS) would be a particularly valuable technique. ESI-MS is a soft ionization method that allows for the analysis of intact complex ions from solution.

In the analysis of manganese complexes, ESI-MS can confirm the formation of the desired product and reveal the presence of different species in solution, such as mononuclear and dinuclear complexes. nih.gov For instance, in the study of a seven-coordinate manganese(II) complex, ESI-MS showed the presence of both mononuclear and dinuclear cationic species in an aqueous solution. nih.gov The fragmentation pattern observed in the mass spectrum can provide structural information by showing the loss of specific ligands. For a this compound complex, the observation of a parent ion peak corresponding to its calculated molecular weight would be primary evidence of its formation. Subsequent fragmentation might involve the cleavage of the Mn-P bond or the loss of other ancillary ligands.

Table 2: Illustrative Mass Spectrometry Data for Manganese Complexes

| Complex Type | Ionization Method | Key Observations | Reference |

| [Mn(tptz)(CH₃COO)(OH₂)₂]NO₃ | ESI-MS | Presence of mononuclear and dinuclear cationic species in solution. | nih.gov |

| Bipyridyl-(Imidazole)n Mn(II) Compounds | ESI-MS | Evidence for ligand reorganization and complex speciation in solution. | nih.gov |

Advanced Characterization Techniques

Beyond the more common spectroscopic methods, a deeper understanding of the electronic and geometric structure of manganese-phosphorus compounds can be achieved through advanced synchrotron-based and other specialized techniques.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of the absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Mn K-edge XANES spectrum is particularly sensitive to the oxidation state of manganese. geoscienceworld.org An increase in the manganese oxidation state leads to a shift of the absorption edge to higher energies. geoscienceworld.orgarxiv.org For a this compound complex, the position of the Mn K-edge would provide direct evidence for the oxidation state of the manganese center. The pre-edge features in the XANES spectrum can also offer insights into the geometry of the manganese site.

Table 3: Representative Mn K-edge XAS Data for Manganese Compounds

| Compound/System | Key Finding from XANES | Key Finding from EXAFS | Reference |

| Manganese Oxides and Fluorides | Mn L-edge and ligand K-edges fingerprint the Mn valence and spin states. arxiv.org | Provides information on the local coordination environment. | arxiv.org |

| Mn reference compounds | Mn K-edge position correlates with the average oxidation state. geoscienceworld.org | Allows for shell-fit analysis of the local Mn coordination. geoscienceworld.org | geoscienceworld.orgminsocam.org |

| Mn(III)-alkylperoxo complexes | Confirmed the Mn(III) oxidation state. | Provided structural insights into the Mn coordination sphere. nih.gov | nih.gov |

Mössbauer Spectroscopy (if applicable to oxidation states)

Mössbauer spectroscopy is a technique that probes the nuclear energy levels of specific isotopes. While it is most commonly associated with iron (⁵⁷Fe), it can be applied to other elements, though not typically manganese. However, in manganese-containing materials where iron is also present, ⁵⁷Fe Mössbauer spectroscopy can be an indirect but powerful probe of the magnetic and electronic properties of the system.

It is important to note that direct Mössbauer spectroscopy on a manganese nucleus is not a standard technique. Therefore, its application to a "this compound" compound would likely be limited to systems where a Mössbauer-active isotope, such as ⁵⁷Fe, is incorporated into the molecular structure or the surrounding matrix.

Mechanistic Investigations of Manganese;phosphanylidenemanganese Reactions

Kinetic Studies of Key Reaction Steps

Kinetic studies on manganese;phosphanylidenemanganese complexes have provided significant insights into their reactivity, particularly in ligand substitution reactions. The substitution of carbon monoxide (CO) ligands in the pentacoordinate complex [(IDipp)PMn(CO)4] by various other ligands (L), such as phosphines (PPh3, PMe3), N-heterocyclic carbenes (IMe), and isocyanides (XyNC), has been a focal point of these investigations. nih.gov

The reactions proceed to yield complexes of the type [(IDipp)PMnL(CO)3]. nih.gov Kinetic analyses of these substitution reactions have revealed that they follow an associative mechanism . nih.govresearchgate.net This is in contrast to many 18-valence electron organometallic complexes that typically undergo dissociative substitution. The ability of the (NHC)P ligand to modulate its electronic properties, switching between a three-electron and a one-electron donor, facilitates this associative pathway. nih.gov This behavior is analogous to that of the isoelectronic nitrosyl complex [Mn(NO)(CO)4]. nih.gov

The rate of these substitution reactions is dependent on the nature of the incoming ligand. For instance, the addition of phosphines, NHCs, or isocyanides to a solution of [(IDipp)PMn(CO)4] results in an immediate reaction, indicating a low activation barrier for the associative step. nih.gov

Table 1: Kinetic Data for CO Substitution in [(IDipp)PMn(CO)4]

| Incoming Ligand (L) | Product | Observed Reaction Rate | Mechanism |

| PPh3 | [(IDipp)PMn(PPh3)(CO)3] | Fast | Associative |

| PMe3 | [(IDipp)PMn(PMe3)(CO)3] | Fast | Associative |

| IMe | [(IDipp)PMn(IMe)(CO)3] | Fast | Associative |

| XyNC | [(IDipp)PMn(XyNC)(CO)3] | Fast | Associative |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) calculations have been instrumental in corroborating the experimental findings and providing a deeper understanding of the reaction mechanisms and electronic structures of this compound complexes. nih.govresearchgate.netnih.gov These computational studies have confirmed the associative nature of the CO substitution reactions in [(IDipp)PMn(CO)4]. nih.gov

The calculations reveal that the manganese-phosphorus bond in these complexes is best described as a covalent double bond, with significant σ- and π-contributions. nih.gov This double bond character is a key factor in the stability and reactivity of the complex. The (NHC)P ligand is considered a three-electron donor in the neutral ligand formalism, allowing the manganese center to achieve an 18-valence electron configuration in a trigonal-bipyramidal geometry. nih.gov

DFT calculations on the associative substitution mechanism show that the incoming ligand attacks the manganese center, leading to a transient, higher-coordinate intermediate before a CO ligand is expelled. The ability of the (NHC)P ligand to accept electron density and formally act as a one-electron donor stabilizes this intermediate, thus lowering the energy barrier for the associative pathway. nih.gov

Table 2: Summary of DFT Findings for [(IDipp)PMn(CO)4]

| Computational Method | Key Findings |

| DFT | Supports an associative mechanism for CO substitution. |

| DFT | Confirms the Mn=P double bond character. |

| DFT | Shows the (NHC)P ligand can act as a flexible one- or three-electron donor. |

| DFT | Describes the metal-phosphorus bond as a highly covalent interaction between a triplet [(IDipp)P]+ cation and a triplet metal complex fragment. nih.gov |

Identification and Characterization of Reaction Intermediates and Transition States

The associative mechanism for ligand substitution in [(IDipp)PMn(CO)4] inherently involves a short-lived, coordinatively saturated transition state or intermediate. While direct spectroscopic observation of this species is challenging due to its transient nature, its existence is strongly supported by the kinetic data and DFT calculations. nih.gov

Beyond substitution reactions, the reactivity of the Mn=P double bond itself leads to the formation of stable reaction intermediates that can be isolated and characterized. The reaction of [(IDipp)PMn(CO)4] with other phosphorus compounds or chalcogens demonstrates this reactivity. nih.gov

Phosphinidene (B88843) Transfer Reactions: These reactions lead to the formation of metalladiphosphiranes , which are three-membered rings containing manganese and two phosphorus atoms. nih.govresearchgate.net

Chalcogenation Reactions: The reaction with selenium or tellurium results in the formation of metallaphosphachalcogeniranes , three-membered MnPE rings (E = Se, Te). nih.govresearchgate.net

These reactions showcase the ability of the this compound moiety to act as a platform for building more complex organometallic structures.

Thermodynamic and Stereochemical Considerations in Reactivity

The thermodynamic driving force for the ligand substitution reactions in [(IDipp)PMn(CO)4] is the formation of a stable product where a CO ligand is replaced by a stronger σ-donating ligand like a phosphine (B1218219) or an N-heterocyclic carbene. nih.gov The reactions are generally considered to be thermodynamically favorable.

From a stereochemical perspective, the starting complex [(IDipp)PMn(CO)4] adopts a trigonal-bipyramidal geometry. nih.govresearchgate.net The products of CO substitution, [(IDipp)PMnL(CO)3], also exhibit a trigonal-bipyramidal structure, with the incoming ligand (L) typically occupying an axial position. nih.gov The stereochemistry of the associative substitution mechanism likely proceeds through a higher-coordinate intermediate that allows for ligand rearrangement before the final product is formed.

In phosphinidene and chalcogen transfer reactions, the stereochemistry is dictated by the [2+1] cycloaddition-like attack on the Mn=P double bond, leading to the formation of the three-membered ring structures of the metalladiphosphiranes and metallaphosphachalcogeniranes. nih.gov The stereochemistry at the metal center and the phosphorus atom is retained in the product.

Catalytic Applications of Manganese;phosphanylidenemanganese Systems

Manganese;phosphanylidenemanganese as a Precatalyst or Catalyst in Organic Transformations

Manganese complexes incorporating phosphine (B1218219) and related phosphorus-containing ligands often serve as precatalysts that are activated under reaction conditions to form the catalytically active species. These systems have shown promise in a variety of organic transformations, moving beyond the traditional reliance on precious metals. nih.govrsc.org

Low-valent manganese complexes are frequently employed as precatalysts and are typically activated by a strong base. beilstein-journals.org For instance, manganese(I) carbonyl complexes are common starting materials. Time-resolved infrared spectroscopy has been used to study the activation of precatalysts like [Mn(C^N)(CO)4], revealing that light-induced CO dissociation leads to the formation of solvent-coordinated intermediates, which then participate in the catalytic cycle. nih.govnih.gov

Manganese 2-phosphinophosphinine complexes have been synthesized and used as precatalysts for the Guerbet upgrading of methanol (B129727) and ethanol (B145695) to isobutanol. nih.gov These complexes demonstrate the potential of tailored phosphorus-containing ligands in directing the outcome of catalytic reactions.

A notable example is the use of a neutral N-heterocyclic phosphenium complex of manganese in the catalytic dehydrogenation of ammonia (B1221849) borane. nih.gov This complex, which exhibits a significant metal-ligand double bond character, acts as a catalyst for this transformation, highlighting the unique reactivity imparted by the phosphanylidene-like ligand. nih.gov

Table 1: Examples of this compound and Related Precatalysts in Organic Transformations

| Precatalyst/Catalyst System | Transformation | Key Features |

| Chiral Mn(I) complexes with phosphine ligands | Hydrophosphination of α,β-unsaturated nitriles | Enables highly enantioselective C-P bond formation through H-P bond activation. nih.gov |

| Manganese 2-phosphinophosphinine complexes | Guerbet upgrading of methanol/ethanol to isobutanol | Superior performance compared to other manganese complexes. nih.gov |

| Neutral N-heterocyclic phosphenium manganese complex | Dehydrogenation of ammonia borane | Acts as a Class II catalyst, showcasing metal-ligand cooperativity. nih.gov |

| Mn(CO)5Br with triphenylphosphine | N-alkylation of aromatic amines with alcohols | A simple and practical system for C-N bond formation. beilstein-journals.org |

Applications in C-P Bond Forming Reactions

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organic synthesis, providing access to a wide array of organophosphorus compounds that are crucial as ligands, in materials science, and in medicinal chemistry. Manganese-catalyzed hydrophosphination has emerged as a powerful and sustainable alternative to methods that rely on noble metals. nih.govnih.gov

Chiral Manganese(I) complexes have been shown to be effective catalysts for the enantioselective hydrophosphination of α,β-unsaturated nitriles. nih.govnih.gov This process proceeds through the activation of the H-P bond, a key step facilitated by metal-ligand cooperation. nih.gov The use of a chiral ligand environment around the manganese center allows for high levels of stereocontrol in the formation of the new C-P bond. nih.gov

Recent advancements have also demonstrated the utility of manganese complexes in photochemical transformations for C-P bond formation. nih.gov Manganese complexes with boron-incorporated N-heterocyclic carbene ligands have been developed for reductive cross-couplings, showcasing their versatility. nih.gov

Furthermore, a simple Manganese(I) catalyst with a P,NH,N-tridentate ligand has been reported for the efficient and selective hydrophosphination of various olefins with primary and secondary phosphines, and even phosphine gas (PH3). nih.gov This system exhibits high turnover frequencies and a broad substrate scope, including α,β-unsaturated aldehydes, ketones, esters, and nitriles. nih.gov

Table 2: Manganese-Catalyzed C-P Bond Forming Reactions

| Catalyst System | Substrates | Product Type | Key Findings |

| Chiral Mn(I) complex | α,β-unsaturated nitriles, diphenylphosphine | Chiral phosphines | Highly enantioselective hydrophosphination via H-P bond activation. nih.gov |

| Manganese complexes with boron-incorporated NHC ligands | Aryl bromides, phosphines | Arylphosphines | Photochemical reductive cross-coupling. nih.gov |

| Mn(I) complex with P,NH,N-tridentate ligand | Activated olefins, PH3, primary/secondary phosphines | Functionalized phosphines | High turnover frequencies and broad substrate scope. nih.gov |

Homogeneous Catalysis Mediated by Manganese-Phosphanylidene Complexes

Homogeneous catalysis using manganese complexes has expanded significantly, with systems based on phosphine and related ligands playing a pivotal role. These catalysts are attractive due to the low cost, low toxicity, and high abundance of manganese. nih.govrsc.org The electronic and steric properties of the phosphorus ligands can be readily tuned to influence the activity and selectivity of the catalyst. rsc.org

Manganese-based pincer complexes, often featuring phosphorus donor atoms, have been successfully applied in a range of (de)hydrogenation and transfer (de)hydrogenation reactions, as well as in C-C and C-X bond-forming reactions. beilstein-journals.org For example, a PN3-pincer ligand-supported Mn(I) complex has been used for the alkylation of amines with alcohols at low catalyst loadings and mild conditions. beilstein-journals.org

The concept of metal-ligand cooperation is a recurring theme in catalysis by manganese-phosphine systems. nih.gov This involves the ligand actively participating in bond activation steps, as seen in the H-P bond activation for hydrophosphination. nih.gov Computational studies have provided insights into these mechanisms, supporting stepwise pathways and helping to understand the origins of selectivity. nih.gov

A neutral N-heterocyclic phosphenium complex of manganese, which can be described as having a manganese-phosphorus double bond, has been synthesized and shown to be catalytically active in the dehydrogenation of ammonia borane. nih.gov This demonstrates the potential of complexes with direct Mn=P linkages in catalysis. nih.gov

Structure-Reactivity Correlations in Catalytic Cycles

Understanding the relationship between the structure of a catalyst and its reactivity is crucial for the rational design of more efficient catalytic systems. In the context of manganese-phosphanylidene and related complexes, several key factors have been identified that influence their catalytic performance.

The electronic properties of the ligands play a significant role. For instance, in manganese(I) complexes with tridentate amidine-toting protic amine ligands, the electron-donating ability of the amidine side arm was found to influence the catalytic activity in the transfer hydrogenation of acetophenone. rsc.org A higher electron density at the metal center, as estimated from NMR spectroscopy, correlated with higher activity. rsc.org

Computational studies have been instrumental in elucidating structure-reactivity relationships. For example, in the Mn(I)-catalyzed hydrophosphination, computational models have supported a stepwise mechanism and provided insights into the origin of enantioselectivity. nih.gov These studies can help in the rational design of new catalysts with improved selectivity. nih.gov

The nature of the phosphorus ligand itself is also critical. A comparison of different manganese complexes in the Guerbet upgrading of alcohols showed that phosphinophosphinine-based catalysts outperformed those with dppm [bis(diphenylphosphino)methane] ligands. nih.gov This highlights the importance of the specific ligand architecture in determining catalytic efficacy.

Furthermore, studies on the activation of manganese carbonyl precatalysts have shown that the speciation immediately following activation is a kinetically controlled event, with the solvent initially binding to the metal center before being replaced by the substrate. nih.gov This understanding of the early stages of the catalytic cycle is vital for optimizing reaction conditions.

Synthesis and Analysis of Derivatives and Analogues of Manganese;phosphanylidenemanganese

Systematic Variation of Ancillary Ligands and Substituents on the Phosphanylidene Moiety

The stability and reactivity of the manganese;phosphanylidenemanganese core are profoundly influenced by the electronic and steric nature of the other ligands attached to the manganese center (ancillary ligands) and the substituent on the phosphorus atom.

A significant breakthrough in this area has been the synthesis of N-heterocyclic carbene (NHC)-stabilized phosphinidene (B88843) manganese complexes. The reaction of manganese pentacarbonyl bromide with the NHC-phosphinidene adduct (IDipp)PSiMe₃ yields the tetracarbonyl complex [(IDipp)PMn(CO)₄] (1), where IDipp is 1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene. nih.gov This complex serves as a versatile precursor for the systematic variation of ancillary ligands.

Substitution of the carbonyl ligands in [(IDipp)PMn(CO)₄] has been successfully achieved with various other ligands, including phosphines (PPh₃, PMe₃), another N-heterocyclic carbene (IMe), and an isocyanide (XyNC). nih.govnih.gov This yields a series of pentacoordinate manganese carbonyl complexes of the general formula [(IDipp)PMnL(CO)₃] (where L is the new ancillary ligand). nih.gov X-ray crystallographic analysis of these derivatives reveals a trigonal-bipyramidal coordination geometry around the manganese atom. nih.gov The short Mn–P bond distances in these complexes are indicative of significant double bond character. nih.govnih.gov

| Compound | Ancillary Ligand (L) | 31P NMR (δ, ppm) | Mn-P Bond Length (Å) | Reference |

| [(IDipp)PMn(CO)₄] | CO | 542.7 | 2.128(1) | nih.govresearchgate.net |

| [(IDipp)PMn(PPh₃)(CO)₃] | PPh₃ | 593.7 | 2.149(1) | nih.govresearchgate.net |

| [(IDipp)PMn(PMe₃)(CO)₃] | PMe₃ | 521.8 | 2.152(1) | nih.govresearchgate.net |

| [(IDipp)PMn(IMe)(CO)₃] | IMe | 571.8 | 2.172(1) | nih.govresearchgate.net |

| [(IDipp)PMn(XyNC)(CO)₃] | XyNC | 575.2 | 2.179(1) | nih.govresearchgate.net |

Table 1: Spectroscopic and Structural Data for this compound Derivatives with Varied Ancillary Ligands.

Exploration of Different Oxidation States of Manganese

The oxidation state of the manganese center is a key determinant of the electronic structure and reactivity of phosphanylidene complexes. Research in this area has explored manganese in various oxidation states.

The majority of the well-characterized terminal phosphinidene manganese complexes feature manganese in a low-valent, +1 oxidation state. The [(IDipp)PMn(CO)₃L] series of complexes are all formally Mn(I) species, achieving a stable 18-valence electron configuration. nih.gov The synthesis of these low-valent complexes is often achieved by reacting manganese carbonyl halides with a suitable phosphinidene transfer reagent. nih.gov

In addition to Mn(I), there is evidence for Mn(II) phosphinidene complexes. An unusual homoleptic, open-shell manganese(II) complex stabilized by intramolecular arene-metal interactions has been reported, formed from the reaction of a manganese diamide (B1670390) with a potassium salt of an NHC-phosphinidene. nih.gov The synthesis and characterization of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands further demonstrate the accessibility of this oxidation state, although these are not terminal phosphinidene complexes. researchgate.netrsc.orgscispace.com The exploration of higher oxidation states, such as Mn(III), in terminal phosphinidene chemistry remains an area of active investigation. The Jahn-Teller distortion commonly observed in Mn(III) complexes could lead to interesting structural and reactivity patterns.

The redox properties of these complexes are of considerable interest. Electrochemical studies, where available, can provide valuable insights into the accessibility of different oxidation states and the potential for these complexes to act as catalysts in redox reactions.

Comparative Studies of Electronic and Steric Effects on Structure and Reactivity

The interplay of electronic and steric effects exerted by the ancillary ligands and the phosphinidene substituent has a profound impact on the structure and reactivity of this compound compounds.

Electronic Effects: The substitution of a CO ligand in [(IDipp)PMn(CO)₄] with stronger σ-donating ligands like PMe₃ or IMe leads to a slight lengthening of the Mn-P bond. researchgate.net This can be attributed to increased electron density at the manganese center, which slightly weakens the π-backbonding component of the Mn=P bond. The ³¹P NMR chemical shift is also sensitive to these electronic changes, with shifts observed over a wide range from approximately 520 to 600 ppm for the [(IDipp)PMn(CO)₃L] series. researchgate.net

Steric Effects: The steric bulk of the ancillary ligands and the phosphinidene substituent is crucial for kinetically stabilizing the reactive Mn=P double bond. The use of the sterically demanding IDipp substituent on the phosphorus is a key feature in the isolation of stable terminal phosphinidene manganese complexes. nih.govnih.gov

The reactivity of the Mn=P bond is also governed by these effects. For instance, complex [(IDipp)PMn(CO)₄] undergoes phosphinidene transfer and chalcogenation reactions. nih.gov These reactions, which involve the formation of new bonds at the phosphorus atom, are sensitive to the accessibility of the Mn=P unit, which is in turn controlled by the steric environment created by the ligands.

Development of Novel Synthetic Routes to Related Phosphanylidene Manganese Compounds

The development of new and efficient synthetic methodologies is critical for advancing the field of manganese phosphinidene chemistry. A significant recent development is the direct conversion of a terminal borylene complex into a terminal phosphinidene complex. This reaction provided the first terminal manganese phosphinidene complex and represents a novel and quantitative synthetic route. nih.gov

Another key strategy involves the use of phosphinidene transfer reagents. The N-heterocyclic carbene-phosphinidene adduct (IDipp)PSiMe₃ has proven to be an effective "(IDipp)P" transfer agent for the synthesis of manganese carbonyl phosphinidene complexes. nih.gov This method involves the reaction of the transfer agent with a suitable manganese precursor, such as manganese pentacarbonyl bromide, leading to the formation of the Mn=P bond with the concomitant elimination of a small molecule like Me₃SiBr. nih.gov

Future Directions and Advanced Research Perspectives for Manganese;phosphanylidenemanganese

Exploration of Unprecedented Reactivity Modes

The foundational work on terminal manganese phosphinidene (B88843) complexes has opened the door to exploring their unique reactivity. The Mn=P double bond in these complexes is a locus of both nucleophilic and electrophilic character, suggesting a rich and varied reaction chemistry that is yet to be fully uncovered.

Future investigations are expected to focus on several key areas:

Small Molecule Activation: The reactivity of a recently synthesized N-heterocyclic carbene (NHC)-stabilized phosphinidene manganese complex has been probed with dihydrogen (H₂). It was hypothesized that heterolytic cleavage of the H-H bond could occur across the Mn=P bond to form a hydrido phosphine (B1218219) complex. nih.gov This initial study paves the way for exploring the activation of other small, abundant molecules such as carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and hydrocarbons. The polarity of the Mn=P bond could facilitate novel activation pathways distinct from more established transition metal systems.

Phosphinidene Transfer Reactions: A key reaction pathway for phosphinidene complexes of other metals is the transfer of the phosphinidene group (=PR) to organic substrates. This enables the synthesis of a wide range of organophosphorus compounds. Future work on manganese phosphinidenes will likely target their efficacy in transferring the phosphinidene moiety to alkenes and alkynes to form phosphiranes and phosphirenes, respectively. The influence of the manganese ancillary ligands on the stereoselectivity and efficiency of these transfer reactions will be a critical area of study.

Redox Chemistry: The manganese center in these complexes can readily access multiple oxidation states, a hallmark of manganese chemistry. nih.govyoutube.com The interplay between the redox activity of the metal and the Mn=P bond is a frontier to be explored. Chemical or electrochemical oxidation and reduction of well-characterized manganese phosphinidene complexes could lead to novel cationic or anionic species with distinct electronic structures and reactivity profiles.

Design Principles for Enhanced Electronic and Catalytic Performance

The stability and reactivity of manganese phosphinidene complexes are intrinsically linked to the ligand sphere around the manganese center. The first examples of isolable terminal phosphinidene complexes have relied on specific ligand architectures to ensure their stability. nih.govnih.gov

Key design principles for future generations of these complexes will likely include:

Sterically Demanding Ligands: The use of bulky ancillary ligands is crucial to prevent dimerization or oligomerization, which is a common decomposition pathway. The successful synthesis of a terminal manganese phosphinidene complex was achieved using a sterically encumbering ligand framework. nih.gov Future designs will continue to leverage sterically demanding ligands to kinetically stabilize the reactive Mn=P unit.

Strong Donor Ligands: The electronic nature of the ancillary ligands plays a critical role in modulating the properties of the Mn=P bond. Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), have been shown to stabilize the manganese phosphinidene moiety. nih.gov These ligands increase the electron density at the manganese center, which can influence the polarity and, consequently, the reactivity of the Mn=P bond. The systematic variation of the electronic properties of the ancillary ligands will be a powerful tool for tuning the catalytic performance of these complexes.

| Complex Type | Ancillary Ligands | Key Design Feature | Reference |

| Terminal Phosphinidene | Cp(CO)₂ (Cp = cyclopentadienyl) | Steric bulk from the phosphinidene substituent | nih.gov |

| (NHC)P-Manganese | N-Heterocyclic Carbene (NHC), Carbonyls | Strong σ-donation from the NHC ligand | nih.gov |

| Diphosphine-Manganese | dppm, dppea | Chelation for catalyst stability | acs.org |

Theoretical Predictions for Novel Manganese-Phosphanylidene Systems

Computational chemistry and theoretical studies are poised to play a pivotal role in advancing the field of manganese phosphinidene chemistry. Density Functional Theory (DFT) calculations have already been employed to investigate the structure and bonding of the first reported terminal manganese phosphinidene complex. nih.gov

Future theoretical work is anticipated to address several key challenges and opportunities:

Mapping the Potential Energy Surface: Theoretical calculations can be used to explore the reaction mechanisms of manganese phosphinidene complexes with various substrates. By mapping the potential energy surfaces for reactions such as small molecule activation and phosphinidene transfer, researchers can gain insights into the key intermediates and transition states, which can guide the design of more efficient catalytic systems.

In Silico Ligand Design: Computational screening of virtual ligand libraries can accelerate the discovery of new ligand frameworks that can stabilize the Mn=P bond and promote desired reactivity. Theoretical predictions of key properties, such as bond dissociation energies and reaction barriers, can help prioritize synthetic targets.

Exploring Exotic Bonding Scenarios: Theoretical studies can probe the fundamental nature of the manganese-phosphorus bond in different electronic states and with various ligand sets. This could lead to the prediction of novel bonding modes beyond the classic double bond, such as manganese-phosphorus triple bonds, which remain synthetically elusive across the transition metal series.

Potential for Integration into Advanced Chemical Processes (excluding commercial/industrial product development and materials applications that are not fundamentally chemical/catalytic)

While still in its infancy, the chemistry of manganese phosphinidene complexes holds significant promise for integration into advanced chemical processes, particularly in the realm of catalysis. The earth-abundant and low-toxic nature of manganese makes it an attractive alternative to precious metal catalysts. nih.gov

Potential areas of application in fundamental chemical synthesis include:

Catalytic P-E Bond Formation: Manganese phosphinidene complexes could serve as precursors to catalysts for the formation of phosphorus-element (P-E) bonds, which are of significant interest in materials science and medicinal chemistry. For example, the catalytic hydrophosphination of unsaturated substrates is a highly atom-economical method for creating P-C bonds. nih.gov

Dehydrocoupling Reactions: The reactivity of the Mn=P bond with H-E bonds (where E = H, Si, N, etc.) could be harnessed in catalytic dehydrocoupling reactions. For instance, the dehydrocoupling of phosphines and silanes would provide a novel route to P-Si bonds, which are found in a variety of functional materials.

Group Transfer Catalysis: The ability of manganese phosphinidene complexes to participate in group transfer reactions could be exploited in the synthesis of complex organophosphorus molecules. This could involve the transfer of the phosphinidene moiety itself or the activation of substrates for subsequent functionalization.

The continued exploration of the fundamental chemistry of manganese phosphinidene complexes will undoubtedly uncover new reactivity patterns and catalytic applications, solidifying the importance of this emerging class of compounds in the broader landscape of organometallic chemistry.

Q & A

Q. What are the key experimental design considerations for synthesizing manganese-phosphanylidenemanganese complexes?

Synthesis requires precise control of stoichiometry, ligand environment, and reaction conditions (e.g., temperature, solvent polarity). For example, cyclopentadienyl-phosphine ligands can modulate bond lengths (e.g., Mn–P bonds ranging from 2.819 to 3.019 Å) and stability . Use inert atmospheres (argon/glovebox) to prevent oxidation, and characterize intermediates via spectroscopic methods (NMR, X-ray crystallography) .

Q. How do thermodynamic properties (e.g., entropy, enthalpy) influence the stability of manganese-phosphanylidenemanganese compounds?

Thermodynamic data such as ΔfH° (standard enthalpy of formation) and S° (entropy) are critical. For liquid manganese, ΔfH° = 16.29 kJ/mol and S° = 43.49 J/mol·K, while solid-phase entropy (S°solid) is 32.01 J/mol·K . These values guide reaction feasibility and phase transitions. Use calorimetry or computational methods (DFT) to validate stability under varying conditions .

Q. What characterization techniques are most reliable for verifying the structure of manganese-phosphanylidenemanganese complexes?

- X-ray crystallography : Resolves bond distances (e.g., Mn–P = 2.819 Å in Cp-phosphine complexes) .

- Magnetic susceptibility : Detects paramagnetic behavior in Mn(II) complexes .

- Spectroscopy : IR identifies phosphine ligand vibrations; NMR (¹H, ³¹P) confirms ligand coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported extraction efficiencies of manganese from complex matrices (e.g., lithium-ion battery recycling)?

Conflicting extraction rates (e.g., 20–97% Mn recovery via D2EHPA solvent extraction) often arise from variable pH (2.5–4.0), O:A ratios (1:1–4:1), or competing ions (e.g., Co²⁺). Use response surface methodology (RSM) to model interactions between variables. For example, a Box-Behnken design with coded variables (pH: −1 to +1) can isolate optimal conditions .

Q. What methodological approaches enable mechanistic studies of manganese-phosphanylidenemanganese reactivity in catalytic cycles?

- Kinetic isotope effects (KIE) : Probe rate-determining steps in redox reactions.

- Electrochemical analysis : Cyclic voltammetry identifies redox potentials (e.g., Mn²⁺/Mn³⁺ couples).

- Computational modeling : DFT calculations map reaction pathways and transition states .

Q. How should researchers address discrepancies in toxicity data for manganese compounds during experimental planning?

Toxicity thresholds vary with oxidation state (Mn²⁺ vs. Mn⁴⁺) and exposure routes (inhalation vs. dermal). Follow ATSDR/NTP guidelines to design dose-response studies:

- Use in vitro models (cell lines) for acute toxicity screening.

- Prioritize in vivo assays (rodents) for neurotoxicity endpoints, ensuring proper controls (e.g., MnCl₂ vs. organomanganese complexes) .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing variable interactions in manganese-phosphanylidenemanganese synthesis?

- ANOVA : Test significance of factors like pH or ligand concentration on yield (α = 0.05).

- Multivariate regression : Quantify synergistic effects (e.g., pH × O:A ratio on extraction efficiency) .

- Error analysis : Report confidence intervals for thermodynamic measurements (e.g., ΔfH° ± 2 kJ/mol) .

Q. How can researchers ensure reproducibility in manganese-phosphanylidenemanganese studies?

- Detailed protocols : Specify solvent purity (e.g., THF distilled over Na/benzophenone), reaction times, and quenching methods.

- Reference materials : Use certified Mn standards (e.g., NIST SRM 3131) for calibration .

- Data transparency : Publish raw crystallographic data (CIF files) and spectroscopic traces .

Data Interpretation Tables

Table 1: Solvent Extraction Optimization for Mn Recovery (Adapted from )

| Variable | Low (-1) | Center (0) | High (+1) |

|---|---|---|---|

| pH | 2.5 | 3.0 | 4.0 |

| O:A Ratio | 1:1 | 2.5:1 | 4:1 |

| D2EHPA Conc. (%) | 10 | 20 | 30 |

| Response | Mn% | Co% | |

| Optimal Run | 97% | 44% |

Table 2: Thermodynamic Properties of Manganese (Adapted from )

| Phase | ΔfH° (kJ/mol) | S° (J/mol·K) |

|---|---|---|

| Gas | 283.26 | 173.72 |

| Liquid | 16.29 | 43.49 |

| Solid | – | 32.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.